Validated Use as a Strategic Intermediate in Rotamase Inhibitor Synthesis
The direct use of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole as a key intermediate is explicitly documented in patent literature for the synthesis of advanced heterocyclic compounds designed as rotamase (FKBP) inhibitors [1]. This is a unique, verifiable application for this specific CAS number. The patent describes its reaction with a piperidine carboxylic acid derivative to produce a complex molecule for potential neuroprotective applications, a synthetic role that cannot be fulfilled by simple or differently substituted benzoxazoles.
| Evidence Dimension | Synthetic Utility / Role |
|---|---|
| Target Compound Data | Key intermediate in a multi-step synthesis of a rotamase inhibitor (Patent Example 1) [1] |
| Comparator Or Baseline | 2-aminophenol (starting material); Generic benzoxazole building blocks |
| Quantified Difference | Unique vs. Incompatible; the specific 3-pyrrolidinyl substitution is required for the subsequent amide coupling step described. |
| Conditions | Amide coupling reaction using triethylamine, HOBt, and EDCI in dichloromethane [1] |
Why This Matters
For procurement in programs targeting FKBP or related immunophilins, this specific intermediate offers a validated and patented synthetic entry point, reducing development time and risk compared to de novo route design.
- [1] Pfizer Inc. Intermediate for heterocyclic compound in preparing rotamase inhibitor. Chinese Patent No. CN1511837A. 2004. View Source
